5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound is a hybrid heterocyclic molecule featuring a quinoline core linked to a dihydro-pyrazole moiety and a 3,4-dimethoxyphenyl substituent, terminated with a 5-oxopentanoic acid group. The presence of electron-withdrawing (chloro, methoxy) and electron-donating (dimethoxyphenyl) groups may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
5-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O6/c1-34-17-9-7-15-11-18(26(27)28-19(15)13-17)21-14-20(16-8-10-22(35-2)23(12-16)36-3)29-30(21)24(31)5-4-6-25(32)33/h7-13,21H,4-6,14H2,1-3H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWMIAIQOJWILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC(=C(C=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic molecule that incorporates various pharmacologically significant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Synthesis
This compound features a quinoline moiety linked to a pyrazole and an oxopentanoic acid. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline and pyrazole rings through cyclization reactions, followed by functional group modifications to introduce the oxopentanoic acid side chain.
Antimicrobial Activity
Research has shown that quinoline derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies indicate that certain modifications in the structure can enhance antibacterial efficacy, although specific data on this compound's activity remains limited .
Anticancer Properties
Pyrazole derivatives are recognized for their anticancer potential. A study highlighted that pyrazole analogs can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's structure suggests it may interact with cancer-related enzymes or receptors, although direct studies on this specific compound are necessary to confirm such activities .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing quinoline and pyrazole moieties have been documented. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary docking studies suggest that the compound may exhibit similar inhibitory effects, potentially leading to reduced inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of functional groups allows for interaction with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The structural components may facilitate binding to specific receptors involved in disease processes.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown the ability to modulate oxidative stress pathways, which are implicated in various diseases.
Case Studies and Research Findings
Several studies have evaluated similar compounds for their biological activities:
- Antimicrobial Evaluation : A series of quinoline derivatives were tested against Gram-negative bacteria, revealing varying degrees of activity depending on structural modifications .
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth in vitro, with some compounds exhibiting IC50 values comparable to established anticancer drugs .
- Inflammation Studies : Research indicated that certain pyrazole-containing compounds could stabilize human red blood cell membranes, suggesting potential anti-inflammatory effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including quinoline-pyrazole hybrids, substituted pyrano-pyrazoles, and 5-oxopentanoic acid derivatives.
Table 1: Structural and Functional Comparison
Key Observations :
Chloro and methoxy groups on the quinoline ring are common in antimalarial drugs (e.g., chloroquine analogs) but are repurposed here for kinase inhibition .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods in and , involving condensation reactions under acidic or thermal conditions. For example, the use of triethylamine in dioxane (as in and ) is a standard approach for pyrazole formation.
Bioactivity Gaps: Unlike the structurally characterized quinoline-pyrazole hybrids in (e.g., compound 7f, 84% yield, crystallized ), the target compound lacks reported crystallographic or pharmacological data. This limits direct bioactivity comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
